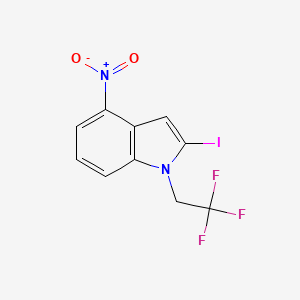

2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6F3IN2O2 |

|---|---|

Molecular Weight |

370.07 g/mol |

IUPAC Name |

2-iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole |

InChI |

InChI=1S/C10H6F3IN2O2/c11-10(12,13)5-15-7-2-1-3-8(16(17)18)6(7)4-9(15)14/h1-4H,5H2 |

InChI Key |

UOHVTUQHAAEEAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(N2CC(F)(F)F)I)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-Iodoindole Core

- Method: Directed ortho-metalation (DoM) followed by iodination is a common approach to introduce iodine selectively at the 2-position of the indole ring.

- Procedure:

- Protect the indole nitrogen if necessary (e.g., with phenylsulfonyl group) to prevent side reactions.

- Treat the protected indole with a strong base such as n-butyllithium to lithiate at the 2-position.

- Quench the lithiated intermediate with iodine to afford 2-iodoindole.

- Notes:

- Protection of the indole nitrogen enhances regioselectivity and yield.

- Alternative methods include direct electrophilic iodination under controlled conditions, but DoM offers better selectivity.

- Reference: The use of DoM for 2-iodoindole synthesis is well documented in indole chemistry literature.

Nitration at the 4-Position of Indole

- Method: Electrophilic aromatic substitution using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

- Procedure:

- The 2-iodoindole is subjected to nitration under mild conditions to avoid over-nitration or decomposition.

- The reaction is typically carried out at low temperature to favor substitution at the 4-position.

- Notes:

- The presence of the iodine substituent influences the regioselectivity, directing nitration to the 4-position.

- Protection of the nitrogen may be necessary to prevent side reactions.

- Reference: Nitration of halogenated indoles is a standard procedure in heterocyclic chemistry.

N-Trifluoroethylation of Indole Nitrogen

- Method: Direct N-alkylation using electrophilic trifluoroethylating reagents, particularly 2,2,2-trifluoroethyl(mesityl)-iodonium triflate.

- Procedure:

- The nitrated 2-iodoindole is reacted with 2,2,2-trifluoroethyl(mesityl)-iodonium triflate in an aprotic solvent such as dichloromethane at room temperature.

- Addition of a sterically hindered base like 2,6-di-tert-butylpyridine (DTBPy) helps suppress side reactions such as indole dimerization and N-trifluoroethylation of indoline byproducts.

- Reaction times range from 10 minutes to a few hours depending on substrate and conditions.

- Yields:

- The trifluoroethylation step typically affords the N-substituted product in 31–94% yield depending on substituents on the indole ring.

- Mechanistic Insights:

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Key Notes | Typical Yield (%) |

|---|---|---|---|---|

| 1 | 2-Iodination | n-BuLi, I2, N-protected indole, low temperature | Directed ortho-metalation for regioselectivity | 70–90 |

| 2 | Nitration | HNO3 or HNO3/H2SO4 mixture, low temperature | Selective nitration at C-4, avoid overreaction | 60–85 |

| 3 | N-Trifluoroethylation | 2,2,2-Trifluoroethyl(mesityl)-iodonium triflate, DTBPy, CH2Cl2, rt | Base additive critical to suppress side products | 31–94 |

Additional Research Findings and Considerations

- Functional Group Tolerance: The trifluoroethylation method tolerates various electron-withdrawing groups such as nitro, cyano, and halogens (Cl, Br, I), enabling the synthesis of diverse derivatives.

- Side Reactions: Without base additives, trifluoromethanesulfonic acid formed during the reaction promotes indole dimerization and unwanted N-trifluoroethylation of indoline byproducts. Use of sterically hindered bases mitigates these issues.

- Reaction Mechanism: Quantum chemical calculations support a metal-free electrophilic trifluoroethylation mechanism, highlighting the importance of reaction conditions in controlling selectivity.

- Synthetic Utility: The trifluoroethylated indoles serve as valuable intermediates for further functionalization, including cross-coupling reactions due to the presence of halogen substituents.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole undergoes various chemical reactions, including:

Oxidation: Conversion of the compound to higher oxidation states.

Reduction: Reduction of the nitro group to an amine group.

Substitution: Replacement of the iodine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Reagents like sodium iodide (NaI) or copper(I) iodide (CuI) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroindole derivatives.

Reduction: Formation of aminoindole derivatives.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Synthetic Applications

-

Trifluoroethylation Reactions :

The compound can undergo direct trifluoroethylation through C–H functionalization. A notable method involves using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate, which allows for efficient introduction of the trifluoroethyl group at the C3 position of indoles under mild conditions. This reaction has shown high functional group tolerance and yields, making it useful for synthesizing diverse indole derivatives . -

Modification of Lead Compounds :

The incorporation of trifluoroethyl groups is a common strategy to modify lead compounds in drug development. The presence of fluorinated groups can significantly alter the electronic properties and lipophilicity of molecules, enhancing their pharmacological profiles. This modification is particularly relevant in the design of new therapeutic agents . -

Cross-Coupling Chemistry :

Indoles bearing halogen substituents can be utilized in cross-coupling reactions, which are essential for constructing complex organic molecules. The trifluoroethylated derivatives can serve as building blocks for synthesizing more intricate structures with potential biological activity .

Biological Applications

-

Anticancer Activity :

Preliminary studies have indicated that derivatives of 2-iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole exhibit promising anticancer properties. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar activities . -

Antimicrobial Properties :

The compound's derivatives have been evaluated for their antimicrobial activities. Studies suggest that modifications to the indole structure can enhance efficacy against specific bacterial strains, making them potential candidates for developing new antibiotics . -

Drug-Likeness and ADME Properties :

Evaluation of drug-like properties using tools such as SwissADME indicates favorable absorption characteristics for compounds derived from 2-iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole. These assessments help predict the pharmacokinetic behavior of new compounds in biological systems .

Case Study 1: Trifluoroethylation Methodology

A study demonstrated an efficient method for trifluoroethylating indoles using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate. The reaction yielded various trifluoroethyl indoles with high selectivity and efficiency (84% yield). This methodology opens avenues for synthesizing structurally diverse compounds with potential medicinal applications .

Case Study 2: Anticancer Activity Assessment

Research conducted by the National Cancer Institute evaluated several indole derivatives for their anticancer potential. Compounds similar to 2-iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole showed significant growth inhibition against human cancer cell lines, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.

Pathways Involved: Involvement in signaling pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Electronic Properties

The substituent positions and electronic effects critically influence reactivity, solubility, and biological activity. Key comparisons include:

Table 1: Substituent Comparison of Indole Derivatives

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The target compound’s nitro and iodo groups create a highly deactivated indole core, contrasting with 5-methoxytryptamine’s EDG (methoxy) and basic side chain .

- Lipophilicity: The trifluoroethyl group increases logP compared to aminoethyl groups in tryptamines, impacting membrane permeability and bioavailability.

- Reactivity : The iodine atom enables cross-coupling reactions, a feature absent in fluorinated indoles () or simpler tryptamines .

Key Observations :

Biological Activity

2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole is a synthetic compound belonging to the indole family, which has garnered interest due to its potential biological activities. The indole structure is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of 2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole based on available research findings and case studies.

The compound's molecular formula is , and it features a complex structure that contributes to its biological activity. The presence of the trifluoroethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of 2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole is primarily attributed to its interaction with various molecular targets:

- Inhibition of Protein Interactions : Similar compounds have shown the ability to inhibit protein-protein interactions crucial for cancer cell proliferation. For instance, modifications on the indole nitrogen can significantly affect cellular activity and selectivity towards specific cancer cell types .

- Antioxidant Properties : Indoles are known to exhibit antioxidant activities that may protect cells from oxidative stress, a common pathway in cancer development.

Biological Activity Data

Recent studies have focused on the compound's cytotoxic effects against various cancer cell lines. The following table summarizes key findings related to its biological activity:

Case Studies

- Leukemia Models : In a study examining menin inhibitors for MLL leukemia, compounds structurally similar to 2-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)indole demonstrated significant inhibition of cell proliferation at submicromolar concentrations. The lead compound showed an IC50 value of 0.55 µM against MLL-AF9 cells, indicating strong potential for therapeutic applications .

- Antitumor Activity : Another investigation into indole derivatives highlighted their ability to act as DNA bifunctional alkylating agents. These compounds exhibited cytotoxicity against human leukemia cells and showed promising results in xenograft models .

- Inflammatory Models : The compound's structural analogs have been evaluated for anti-inflammatory properties in animal models. Results indicated that certain substitutions could enhance anti-inflammatory effects while maintaining low cytotoxicity .

Q & A

Q. How should collaborative teams design multi-step syntheses to minimize intermediate degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.